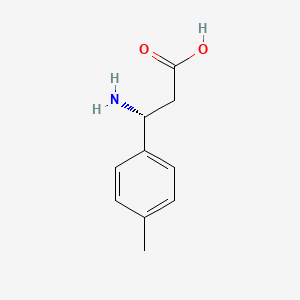

(r)-3-(p-Methylphenyl)-beta-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDAKEOBPKFUAH-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-beta-homo-4-methylphenylalanine synonyms and IUPAC name

Technical Whitepaper: (R)-

Executive Summary

(R)-

Chemical Identity & Nomenclature

Accurate nomenclature is vital for this class of compounds due to the potential ambiguity between "

| Parameter | Details |

| IUPAC Name | (3R)-3-amino-4-(4-methylphenyl)butanoic acid |

| Common Synonyms | (R)- |

| CAS Registry Number | 269398-86-9 (Fmoc-protected derivative); Note: Free acid is often generated in situ. |

| Molecular Formula | |

| Molecular Weight | 193.24 g/mol |

| Chirality | (R) (Corresponds to the D-configuration of the parent |

| SMILES | CC1=CC=C(C=C1)CCC(=O)O |

Structural Analysis

-

-Substitution: The side chain (4-methylbenzyl) is attached to the

-

Homologation: The "homo" designation indicates the insertion of a methylene group into the backbone of the natural phenylalanine structure, extending the distance between the amine and carboxyl termini.

Structural Significance in Medicinal Chemistry

The incorporation of (R)-

-

Proteolytic Stability: The

-backbone is unrecognizable to most endogenous proteases (e.g., chymotrypsin, pepsin), which evolved to cleave -

Foldamer Formation:

-peptides do not adopt random coils but rather distinct secondary structures.-

14-Helix: Stabilized by H-bonds between residue

and -

12-Helix: Often observed with cyclic

-amino acids or specific solvent conditions.

-

Mechanism of Action:

The (R)-configuration mimics the side-chain vector of D-amino acids, often used to induce

Synthesis Protocol: Arndt-Eistert Homologation

The most robust method for synthesizing (R)-

Safety Note: Traditional protocols use Diazomethane (

Workflow Diagram

Caption: Step-wise homologation of D-4-methylphenylalanine to its

Detailed Methodology

Reagents:

-

Starting Material: Boc-D-4-methylphenylalanine (1.0 eq)

-

Activator: Isobutyl chloroformate (1.1 eq), N-Methylmorpholine (NMM) (1.1 eq)

-

Reagent: TMS-Diazomethane (2.0 M in hexanes, 1.5 eq)

-

Catalyst: Silver Benzoate (

) (0.1 eq) -

Solvents: THF (anhydrous), 1,4-Dioxane, Water

Step-by-Step Protocol:

-

Activation (Mixed Anhydride Formation):

-

Dissolve Boc-D-4-methylphenylalanine in anhydrous THF under Argon.

-

Cool to -15°C (ice/salt bath).

-

Add NMM followed by dropwise addition of Isobutyl chloroformate. Stir for 15 minutes. Critical: Maintain low temperature to prevent racemization.

-

-

Diazoketone Formation:

-

Add TMS-Diazomethane solution slowly to the mixed anhydride.

-

Allow the mixture to warm to

and stir for 3 hours. -

Validation: Monitor by TLC (formation of a less polar spot).

-

Quench with a small amount of acetic acid if necessary, then perform an aqueous workup (saturated

). Evaporate solvent to yield the

-

-

Wolff Rearrangement:

-

Dissolve the diazoketone in a mixture of 1,4-Dioxane and Water (9:1).

-

Add Silver Benzoate catalyst.

-

Sonication Method: Sonicate the mixture in an ultrasound bath for 30–60 minutes. This promotes the rearrangement of the carbene intermediate into a ketene, which is immediately trapped by water to form the

-amino acid. -

Alternative: Reflux at

(less preferred due to potential side reactions).

-

-

Purification:

-

Evaporate dioxane. Acidify the aqueous residue to pH 2 with 1M HCl.

-

Extract with Ethyl Acetate.

-

Recrystallize from EtOAc/Hexanes to yield Boc-(R)-

-homo-4-methylphenylalanine .

-

Analytical Characterization

To ensure the product is suitable for solid-phase peptide synthesis (SPPS), verify the following parameters:

| Technique | Expected Observation |

| Distinct diastereotopic protons at the | |

| HPLC (Chiral) | Use a Chiralpak AD-H or OD-H column. Enantiomeric excess (ee) should be >98% to confirm no racemization occurred during the mixed anhydride step. |

| Mass Spectrometry | ESI-MS: |

References

-

Podlech, J., & Seebach, D. (1995).[1] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.

-

Sewald, N. (2002). "Peptidomimetics: Back to the Future of Peptide Chemistry." Organic Chemistry Portal.

-

PubChem Database. "Compound Summary for CID 5706674 (D-beta-Homophenylalanine analogs)." National Library of Medicine.

-

Chem-Impex International. "Product Data: 4-Methyl-L-beta-homophenylalanine hydrochloride (Stereochemical Reference)."

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of β-Peptides Containing 4-Methylphenyl Side Chains

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and expert insights into the synthesis of β-peptides incorporating 4-methylphenyl side chains. The introduction of this specific aromatic moiety can significantly influence the conformational properties and biological activity of β-peptides, making them promising candidates in drug discovery and materials science.[1] This document will cover the essential aspects of monomer synthesis, solid-phase peptide synthesis (SPPS), and solution-phase methodologies, with a focus on the practical challenges and strategic considerations associated with the sterically demanding and hydrophobic nature of the 4-methylphenyl group. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to troubleshoot and adapt these methods for their specific needs.

Introduction: The Significance of 4-Methylphenyl-Substituted β-Peptides

β-peptides, composed of β-amino acid building blocks, have garnered substantial interest due to their ability to form stable secondary structures, such as helices, sheets, and turns, and their inherent resistance to proteolytic degradation.[1][2] The incorporation of aromatic side chains, such as the 4-methylphenyl group, can further modulate these properties. The methyl group on the phenyl ring introduces additional hydrophobicity and steric bulk compared to a standard phenylalanine side chain, which can influence peptide folding, aggregation, and interaction with biological targets.[3][4] Understanding and controlling the synthesis of these modified peptides is therefore crucial for exploring their full therapeutic and technological potential.[5][6]

Synthesis of the N-Protected β³-Amino Acid Monomer with a 4-Methylphenyl Side Chain

The successful synthesis of the target β-peptide begins with the high-purity preparation of the corresponding N-protected β-amino acid monomer. Several synthetic routes to β-amino acids have been established, including the Arndt-Eistert homologation of α-amino acids and Mannich-type reactions.[7][8] For the synthesis of a β³-amino acid with a 4-methylphenyl side chain, a robust and scalable approach is presented below.

Protocol 2.1: Synthesis of Fmoc-β³-hPhe(4-Me)-OH

This protocol outlines a common strategy for the synthesis of (R)- or (S)-3-(Fmoc-amino)-4-(4-methylphenyl)butanoic acid.

Step 1: Synthesis of the N-Boc-α-amino acid

-

Starting Material: Commercially available (R)- or (S)-4-methylphenylalanine.

-

Procedure: Protect the α-amino group of 4-methylphenylalanine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O and a suitable base (e.g., sodium bicarbonate) in a mixed aqueous/organic solvent system.

Step 2: Arndt-Eistert Homologation

-

Activation: Convert the carboxylic acid of Boc-4-methylphenylalanine to an acid chloride using a reagent like thionyl chloride or oxalyl chloride.

-

Diazomethane Reaction: React the acid chloride with diazomethane to form the corresponding diazoketone. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Wolff Rearrangement: Promote the Wolff rearrangement of the diazoketone in the presence of a silver catalyst (e.g., silver benzoate) and water to yield the homologous β-amino acid with a Boc protecting group.

Step 3: Fmoc Protection

-

Boc Deprotection: Remove the Boc group under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM).[9][10]

-

Fmoc Protection: Introduce the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group by reacting the free amine with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like sodium bicarbonate.

Step 4: Purification

-

The final product, Fmoc-β³-hPhe(4-Me)-OH, is purified by column chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS) of β-Peptides with 4-Methylphenyl Side Chains

Solid-phase peptide synthesis (SPPS) is the preferred method for the routine synthesis of peptides due to its efficiency and ease of purification.[11][12] The synthesis is performed on an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion, with byproducts and excess reagents removed by simple filtration and washing.[11][13]

Key Considerations for SPPS of β-Peptides

-

Resin Choice: The choice of resin is critical. For C-terminal carboxylic acids, a Wang or 2-chlorotrityl chloride resin is commonly used. The loading capacity of the resin should be considered to minimize steric hindrance, especially with bulky β-amino acids.

-

Protecting Group Strategy: An orthogonal protection scheme is essential.[10] The most common strategy for β-peptides is the Fmoc/tBu strategy, where the Nα-amino group is protected by the base-labile Fmoc group, and side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu).[14][15]

-

Coupling Reagents: Due to the increased steric hindrance of β-amino acids compared to their α-counterparts, efficient coupling reagents are crucial.[3] Amidinium/uronium-based reagents like HBTU and HATU, or phosphonium-based reagents like PyBOP, are highly effective.[16][17][18] These reagents convert the carboxylic acid into a more reactive species, facilitating amide bond formation.[18][19]

Diagram 3.1: Fmoc-SPPS Cycle for β-Peptides

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Protocol 3.2: SPPS of a Model β-Peptide Containing 4-Methylphenylalanine

Target Peptide: A short model tri-β-peptide, for instance, H-β³-hAla-β³-hPhe(4-Me)-β³-hLeu-OH.

Materials:

-

Fmoc-preloaded Wang resin (e.g., Fmoc-β³-hLeu-Wang resin)

-

Fmoc-β³-hPhe(4-Me)-OH

-

Fmoc-β³-hAla-OH

-

Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

-

Resin Swelling: Swell the Fmoc-β³-hLeu-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with the deprotection solution for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Coupling of Fmoc-β³-hPhe(4-Me)-OH:

-

Pre-activate a solution of Fmoc-β³-hPhe(4-Me)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours. The longer coupling time is often necessary for β-amino acids.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat Cycle: Repeat steps 2-5 for the coupling of Fmoc-β³-hAla-OH.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Final Washing: Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Table 3.1: Common Coupling Reagents for β-Peptide Synthesis

| Coupling Reagent | Full Name | Class | Key Advantages |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium | High coupling efficiency, forms stable active esters.[18] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Aminium/Uronium | More reactive than HBTU, particularly useful for sterically hindered couplings.[16] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Highly effective, especially for N-methylated amino acids, though can be less stable in solution than uronium salts.[17] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide | Cost-effective, minimizes racemization when used with HOBt.[17][19] |

Solution-Phase Synthesis of β-Peptides

While SPPS is dominant, solution-phase peptide synthesis remains valuable for large-scale production and for the synthesis of short, protected peptide fragments that can be used in convergent synthesis strategies.[20]

Diagram 4.1: General Workflow for Solution-Phase Di-β-peptide Synthesis

Caption: Stepwise synthesis and deprotection in solution-phase peptide synthesis.

Protocol 4.1: Solution-Phase Coupling of Two β-Amino Acids

Reaction: Fmoc-β³-hPhe(4-Me)-OH + H-β³-hAla-OMe → Fmoc-β³-hPhe(4-Me)-β³-hAla-OMe

Materials:

-

Fmoc-β³-hPhe(4-Me)-OH

-

β³-hAla-OMe hydrochloride

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[18]

-

HOBt (1-Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

DCM (Dichloromethane)

-

Saturated aqueous NaHCO₃ solution

-

1 M aqueous HCl solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve Fmoc-β³-hPhe(4-Me)-OH (1 eq.), β³-hAla-OMe hydrochloride (1.1 eq.), and HOBt (1.2 eq.) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (1.1 eq.) to neutralize the hydrochloride salt.

-

Add EDC (1.2 eq.) portion-wise and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Characterization of β-Peptides Containing 4-Methylphenyl Side Chains

Thorough characterization is essential to confirm the identity and purity of the synthesized peptides.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final peptide.

-

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the peptide. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the peptide, particularly for shorter sequences synthesized in solution. For larger peptides, 2D NMR techniques (e.g., COSY, TOCSY, NOESY) can provide information about the peptide's conformation in solution.[21]

Troubleshooting and Field-Proven Insights

-

Incomplete Coupling: The steric bulk of β-amino acids, especially those with large side chains like 4-methylphenyl, can lead to incomplete coupling.

-

Aggregation: Peptides containing multiple hydrophobic residues like 4-methylphenyl are prone to aggregation during synthesis and purification.[3]

-

Solution: Use a lower loading resin, perform the synthesis at a slightly elevated temperature, or incorporate chaotropic salts.[12] During purification, dissolving the crude peptide in a solvent like hexafluoroisopropanol (HFIP) before injection onto the HPLC can be beneficial.

-

-

Racemization: While less common with modern coupling reagents, racemization can occur, especially during the activation of the carboxylic acid.[19]

Conclusion

The synthesis of β-peptides containing 4-methylphenyl side chains presents unique challenges but is readily achievable with careful selection of synthetic strategies and reagents. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize and characterize these valuable molecules. The ability to incorporate such modified residues opens up new avenues for the design of peptidomimetics with enhanced stability and tailored biological activities, contributing to advancements in medicinal chemistry and materials science.

References

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Anaspec. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Wikipedia. Peptide synthesis. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

The Global Proteome Machine. Amino acid protecting groups. [Link]

-

Lee, Y., & Silverman, R. B. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

-

Albright, S. (2023). Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois Urbana-Champaign. [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

-

Wikipedia. Solid-phase synthesis. [Link]

-

Sjölander, D., et al. (2012). Role of Aromatic Side Chains in Amyloid β-Protein Aggregation. ACS Chemical Neuroscience, 3(11), 947–955. [Link]

-

Wang, Y., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 12. [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

-

Li, G., & Lam, K. S. (2013). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Frontiers in Oncology, 3, 239. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Sharma, A., & Singh, P. P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1). [Link]

-

Fields, G. B. (2007). Solid-Phase Peptide Synthesis. In: Walker, J.M. (eds) The Protein Protocols Handbook. Springer Protocols Handbooks. Humana Press. [Link]

-

CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

-

Ali, S., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 785. [Link]

-

van der Linden, W. A., et al. (2013). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. Bioconjugate Chemistry, 24(7), 1163–1170. [Link]

-

Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Recent Advances in the Development of Therapeutic Peptides. Trends in Pharmacological Sciences, 42(4), 334–348. [Link]

-

Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. [Link]

-

Osterman, D. G., & Kaiser, E. T. (1985). Design and characterization of peptides with amphiphilic beta-strand structures. Journal of Cellular Biochemistry, 29(1), 57–72. [Link]

-

YouTube. (2021). 2021 11 17 Peptide solution phase synthesis. [Link]

-

Aravinda, S., et al. (2002). Peptide hairpins with strand segments containing alpha- and beta-amino acid residues: cross-strand aromatic interactions of facing Phe residues. Biopolymers, 64(5), 255–267. [Link]

-

Diella, F., & Oliva, R. (2023). Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era. International Journal of Molecular Sciences, 24(13), 11094. [Link]

-

Al-Sabah, S., & Wanas, A. S. (2023). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. Pharmaceuticals, 16(11), 1548. [Link]

Sources

- 1. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Role of Aromatic Side Chains in Amyloid β-Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. peptide.com [peptide.com]

- 11. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. mdpi.org [mdpi.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scispace.com [scispace.com]

- 16. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 17. peptide.com [peptide.com]

- 18. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 19. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 20. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Peptide hairpins with strand segments containing alpha- and beta-amino acid residues: cross-strand aromatic interactions of facing Phe residues - PubMed [pubmed.ncbi.nlm.nih.gov]

Incorporation of (R)-3-(p-Methylphenyl)-beta-alanine into cyclic peptides

Application Note: Incorporation of (R)-3-(p-Methylphenyl)-beta-alanine into Cyclic Peptidomimetics

-homo-amino acid analogs.Abstract

This guide details the methodology for incorporating (R)-3-amino-3-(4-methylphenyl)propionic acid (referred to herein as (R)-

Molecule Profile & Pre-Synthesis Considerations

Target Molecule: Fmoc-(R)-3-amino-3-(4-methylphenyl)propionic acid CAS: 479064-98-7 Molecular Weight: 401.5 g/mol Stereochemistry: (R)-configuration (corresponds to L-amino acid side chain topology in specific helical contexts).

Solubility & Aggregation Warning

The p-methylphenyl moiety significantly increases the hydrophobicity of the peptide chain compared to standard alanine or phenylalanine.

-

Risk: On-resin aggregation during SPPS, leading to deletion sequences.

-

Mitigation: Use NMP (N-methyl-2-pyrrolidone) or a binary solvent system (DMF:DMSO 90:10) during the coupling of this residue and the subsequent 2-3 residues.

Structural Impact

Unlike

-

Consequence: This adds flexibility locally but, when patterned, induces stable secondary structures (helices/turns).

-

Cyclization: The (R)-configuration generally supports turn formation that brings N- and C-termini into proximity, potentially enhancing cyclization efficiency compared to linear flexible linkers, provided the ring size is matched to the turn geometry.

Solid Phase Peptide Synthesis (SPPS) Protocol

Coupling

Resin Selection

-

Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin .

-

Reasoning: Allows for the cleavage of the protected peptide fragment (using 1% TFA) if solution-phase cyclization is required. It also minimizes diketopiperazine (DKP) formation, although DKP risk is lower in

-peptides than

Coupling Protocol (The "Critical Step")

Standard DIC/Oxyma protocols may result in incomplete coupling for this specific residue.

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt.

-

Base: DIPEA (Diisopropylethylamine).[2]

-

Stoichiometry: 3 eq AA : 2.9 eq HATU : 6 eq DIPEA.

Step-by-Step Workflow:

-

Swelling: Swell resin in DCM (30 min), then wash with DMF.

-

Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Monitor UV absorbance;

-amino protecting groups cleave at standard rates. -

Wash: DMF (5x), DCM (3x), DMF (3x).

-

Coupling (R)-

-hPhe(4-Me):-

Dissolve Fmoc-AA and HATU in minimal NMP/DMF.

-

Add DIPEA immediately before adding to the resin.

-

Reaction Time: 2 hours (double the standard time).

-

Double Coupling: REQUIRED. Repeat the coupling step with fresh reagents for 1 hour.

-

-

Capping: Acetic anhydride/Pyridine (to terminate unreacted chains).

Elongation from the -Amine

The amine group of the bound (R)-

-

Next Residue Coupling: Use HOAt as an additive to improve coupling efficiency for the amino acid immediately following the

-residue.

Macrocyclization Strategy

Cyclization can be performed on-resin (side-chain anchored) or in solution (head-to-tail). For high-purity pharmaceutical applications, Solution Phase Cyclization is recommended to avoid oligomerization.

Cleavage from Resin (Protected Fragment)

-

Treat 2-CTC resin with 1% TFA in DCM (10 x 2 min).

-

Filter into a flask containing 10% Pyridine in Methanol (to neutralize TFA and prevent premature deprotection of side chains).

-

Concentrate via rotary evaporation.

Cyclization Reaction

-

Principle: Pseudo-dilution is critical. The reaction must occur at high dilution (

mM) to favor intramolecular ring closure over intermolecular dimerization. -

Solvent: DCM or DMF (dry).

-

Reagents: PyBOP (3 eq) and DIPEA (6 eq).

Protocol:

-

Dissolve the linear protected peptide in DCM to a concentration of 0.5 mM .

-

Add PyBOP and DIPEA.

-

Stir at room temperature for 12–24 hours.

-

Monitoring: Monitor by HPLC. The cyclic product will typically have a higher retention time (more hydrophobic) than the linear precursor.

Visualization of Workflows

Figure 1: Optimized SPPS Workflow for -Amino Acids

Caption: Workflow highlighting the critical double-coupling and activation steps required for steric

Figure 2: Macrocyclization Decision Tree

Caption: Solution-phase cyclization strategy emphasizing high dilution to favor intramolecular bond formation.

Quality Control & Validation

Analytical HPLC

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex).

-

Gradient: 5% to 95% Acetonitrile (0.1% TFA) over 20 mins.

-

Observation: The (R)-

-hPhe(4-Me) residue is highly lipophilic. Expect the peptide to elute significantly later than non-methylated analogs.

NMR Validation

To confirm the incorporation of the

-

-Protons: Look for the distinct ABX system of the

-

Aromatic Signals: The para-substituted ring will show a characteristic AA'BB' system (two doublets) in the aromatic region, distinct from the multiplet of a standard phenylalanine.

-

Methyl Group: A sharp singlet around 2.3 ppm corresponds to the Ar-CH3 .

References

-

Seebach, D., et al. (1996).[1][3] "Beta-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling." Helvetica Chimica Acta.[1][3] Link

-

Chem-Impex International. "Fmoc-(R)-3-amino-3-(4-methylphenyl)propionic acid Product Page." Catalog No. 24089. Link

-

Vasudev, P. G., et al. (2011). "Introduction of beta-residues into alpha-peptides: synthesis and structure." Chemical Reviews. Link

-

Bachem. "Solid Phase Peptide Synthesis (SPPS) Explained." Bachem Technical Guides. Link

-

Santa Cruz Biotechnology. "Fmoc-(R)-3-amino-3-(4-methylphenyl)propionic acid Data Sheet." Link

Sources

Troubleshooting & Optimization

Preventing racemization of beta-amino acids during coupling

Technical Support Hub: -Amino Acid Peptide Synthesis

Ticket ID: B-AA-RAC-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Mechanism: Why is my coupling racemizing?

The Core Issue: vs. Topology

Before troubleshooting your reagent list, you must identify the specific subclass of

-

-Amino Acids: The side chain is attached to the

-

-Amino Acids: The side chain is attached to the

-

Acidity: The

-proton is acidified by the adjacent carbonyl. -

Sterics: The side chain hinders nucleophilic attack, slowing the coupling rate and giving the base more time to abstract the

-proton.

-

The Mechanism of Failure

Racemization in

Figure 1: Kinetic competition between coupling (Green path) and racemization (Red path). If the coupling reagent is too slow or the base too strong, the red path dominates.

Reagent Selection & Optimization

To prevent racemization, you must shift the kinetic balance: Speed up the coupling or weaken the base .

The "Golden" Reagent List

| Reagent System | Risk Level | Best Use Case | Notes |

| T3P / Pyridine (or Collidine) | Lowest | T3P (Propylphosphonic anhydride) acts as a scavenger, and the reaction can often run with weak bases. | |

| COMU / Oxyma / Collidine | Low | High-value | COMU is superior to HATU/HBTU for suppressing epimerization. |

| HATU / HOAt / DIPEA | Medium | Standard | Avoid for |

| EDC / HOBt | High | Not Recommended | Too slow; allows significant time for base-catalyzed enolization. |

The "Base" Trap

The most common error is using DIPEA (Diisopropylethylamine) by default. For

-

Switch to: 2,4,6-Collidine (TMP) or Sym-Collidine .

-

Why? It is a weaker base (

) that is sufficient to deprotonate the carboxylic acid for activation but struggles to abstract the

Validated Protocols

Protocol A: The "Anti-Racemization" Standard (T3P Method)

Recommended for all

Materials:

-

Protected

-Amino Acid[2] -

Amine component (free base or salt)

-

T3P (50% w/w in EtOAc or DMF)

-

Base: 2,4,6-Collidine (Sym-Collidine)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step:

-

Dissolution: Dissolve the carboxylic acid (1.0 eq) and the amine component (1.1 eq) in the minimum amount of solvent (0.1 M concentration).

-

Cooling: Cool the mixture to 0°C in an ice bath. Temperature control is critical to slow the rate of deprotonation.

-

Base Addition: Add Collidine (2.5 - 3.0 eq) . Stir for 2 minutes.

-

Activation: Add T3P solution (1.5 - 2.0 eq) dropwise.

-

Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT). Monitor by LC-MS.

-

Note: T3P reactions are generally cleaner but may be slower than HATU. Do not heat.

-

-

Workup: Wash with 1M KHSO

(acidic wash removes Collidine), water, and brine.

Protocol B: The "High-Speed" Alternative (COMU/Oxyma)

Recommended if T3P fails to drive the reaction to completion.

Materials:

-

COMU (1.0 eq)

-

Oxyma Pure (1.0 eq)

-

Base: Collidine (2.0 eq)

-

Solvent: DMF

Step-by-Step:

-

Pre-activation (Critical): Dissolve the Amino Acid (1.0 eq), COMU (1.0 eq), and Oxyma (1.0 eq) in DMF.

-

Base Addition: Add Collidine (1.0 eq only) at 0°C. Stir for 30 seconds . Do not pre-activate for longer than 1-2 minutes.

-

Coupling: Immediately add the amine component (1.1 eq) and the remaining Collidine (1.0 eq).

-

Reaction: Stir at 0°C for 1 hour, then RT.

Troubleshooting & FAQs

Q1: I see a "doublet" peak in my HPLC after coupling a -amino acid. Is this racemization?

A: Most likely, yes. If you are coupling a chiral

-

Verification: Synthesize the intentional "wrong" isomer (e.g., couple the S-enantiomer if you are targeting R) and coinject on HPLC to confirm the retention time of the impurity.

Q2: Can I use Microwave irradiation to speed up the coupling?

A: NO.

Microwave heating accelerates all reaction pathways, including racemization. For

Q3: My yield is low with T3P. What now?

A: T3P is sensitive to steric bulk.

-

Increase Concentration: Run the reaction at 0.3 M - 0.5 M (high concentration favors bimolecular coupling over unimolecular degradation).

-

Switch Solvent: If using EtOAc, switch to DMF or NMP. T3P is available in DMF.[3][4]

-

Check Stoichiometry: Ensure you are using at least 1.5 eq of T3P. The reagent can hydrolyze if the solvent is "wet."

Q4: Why not just use HATU/DIPEA? It works for my -peptides.

A: HATU is a "hot" reagent. It generates a highly reactive species (O-acyluronium) that is extremely susceptible to base-catalyzed racemization if the amine nucleophile is slow to react (which is common with hindered

Decision Logic: Visual Guide

Figure 2: Decision matrix for selecting the appropriate coupling strategy based on amino acid topology.

References

-

Seebach, D., et al. (2004).[5] The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components.[5] Chemistry & Biodiversity.[6]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup.[3][7][8][9][10][11][12] Chemical Reviews.

-

Wissel, A. C., et al. (2005). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Coupling Reagent. Organic Process Research & Development.

-

Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research.

Sources

- 1. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective | MDPI [mdpi.com]

- 2. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. peptide.com [peptide.com]

- 5. The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 8. reddit.com [reddit.com]

- 9. '100 years of peptide synthesis': ligation methods for peptide and protein synthesis with applications to beta-peptide assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jpt.com [jpt.com]

- 11. peptide.com [peptide.com]

- 12. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]

Technical Support Center: Beta-Peptide Synthesis & Aggregation

Ticket ID: B-PEP-AGG-001

Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Beta-Sheet" Barrier

Welcome to the technical support hub for beta-peptide synthesis. If you are reading this, you are likely experiencing a sudden drop in coupling efficiency, "missing" sequences in your mass spec data, or resin that looks like a clump of plastic rather than a free-flowing powder.

The Root Cause: Unlike

This guide provides a tiered troubleshooting protocol, moving from non-invasive solvent modifications to fundamental synthetic strategy shifts.

Diagnostic Phase: Confirming Aggregation

Before altering your synthesis, confirm that aggregation is the culprit rather than wet solvents or expired reagents.

The "Micro-Cleavage" Validation Protocol: Standard colorimetric tests (Kaiser, Chloranil) are unreliable in aggregated systems due to steric shielding of the N-terminus.

-

Stop Synthesis: Pause after the suspected failed coupling step.

-

Sample: Remove ~5 mg of resin-peptide.

-

Cleave: Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 30 minutes.

-

Analyze: Inject the crude cleavage product into HPLC/MS.

-

Interpret:

-

Sharp peak of (n-1) sequence: Chemical failure (bad reagent, steric hindrance).

-

Broad smear or multiple deletion sequences:Aggregation .

-

Tier 1: Solvent & Environment Engineering

Use this when you cannot change the resin or protecting group strategy.

The standard DMF (Dimethylformamide) solvation sphere is often insufficient to disrupt the strong amide-amide hydrogen bonds in beta-peptides. We must introduce "chaotropic" agents to disrupt this network.

Protocol A: The "Magic Mixture" & Chaotropic Salts

This method increases the dielectric constant of the solvent system.

Reagents:

-

LiCl (Lithium Chloride): Anhydrous.

-

NMP (N-Methyl-2-pyrrolidone): Higher polarity than DMF.

Step-by-Step Implementation:

-

Preparation: Dissolve dry LiCl in NMP to create a 0.4 M LiCl/NMP solution. Note: LiCl dissolves slowly; extensive sonication or varying heat (up to 40°C) may be required.

-

Wash: Perform 3x washes with the 0.4 M LiCl/NMP solution before the deprotection and coupling steps.

-

Coupling: Dissolve your Fmoc-

-amino acid and coupling reagents (HATU/HOAt) directly in the 0.4 M LiCl/NMP solution. -

Execution: Proceed with coupling. The Li ions coordinate with the peptide backbone amides, disrupting interchain H-bonds.

Data Comparison: Solvent Efficacy

| Solvent System | Relative Swelling | Aggregation Disruption | Recommended For |

|---|---|---|---|

| DMF (Standard) | 1.0 (Baseline) | Low | Residues 1-5 |

| NMP | 1.2 | Moderate | Residues 6-10 |

| 0.4M LiCl in DMF | 1.5 | High |

*Magic Mixture: DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate.[1][2]

Tier 2: Kinetic & Thermodynamic Intervention

Use this if Tier 1 fails or if you have access to automated microwave synthesizers.

Thermal energy acts as a universal disruptor of hydrogen bonds. However, beta-amino acids are prone to specific side reactions (like retro-Michael addition) if overheated.

Protocol B: Microwave-Assisted SPPS for Beta-Peptides

Critical Warning: Do not exceed 75°C for Cys/His containing sequences to avoid racemization.

Optimized Cycle Parameters:

-

Deprotection (Fmoc removal):

-

Reagent: 20% Piperidine + 0.1M HOBt in DMF.

-

Microwave: 75°C for 3 minutes (Single stage).

-

Why HOBt? It suppresses aspartimide formation, which is accelerated by heat.

-

-

Coupling:

-

Reagents: DIC/Oxyma Pure (Preferred over HATU at high temp to reduce epimerization).

-

Microwave: 75°C for 5 minutes.

-

Power: Dynamic cycling (to prevent "hot spots").

-

Tier 3: Chemical Strategy (The "Nuclear" Option)

Use this for sequences >15 residues or those failing Tier 1 & 2.

If the backbone wants to aggregate, we must chemically mask the backbone amides.

Strategy: Backbone Protection (Dmb/Hmb)

The introduction of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups on the backbone amide nitrogen prevents H-bond donation.

Implementation Rule: Insert a Dmb-protected glycine analog (Fmoc-(Dmb)Gly-OH) or a pseudoproline dipeptide every 6–7 residues .

-

Note: Beta-peptide specific pseudoprolines are difficult to source. Dmb-protection of the alpha-nitrogen of the beta-amino acid is the viable alternative.

Visualizing the Troubleshooting Logic

Figure 1: Decision matrix for diagnosing and resolving beta-peptide aggregation events.

FAQ: Technical Support Q&A

Q: I am using PEG-polystyrene resin. Is that enough? A: Likely not. While PEG-PS (like Tentagel) is better than pure polystyrene, "100% PEG" resins (like ChemMatrix or PEGA) provide a "quasi-solution" environment that is far superior for beta-peptides. The high swelling volume of ChemMatrix (often 2x that of PS) physically distances the peptide chains, reducing interchain contact.

Q: Can I use the Kaiser test to monitor these couplings? A: We strongly advise against it. In aggregated beta-peptides, the N-terminus is buried inside the helix/sheet. The Kaiser reagent cannot reach the amine, leading to a false negative (indicating the reaction worked when it actually failed).

-

Alternative: Use the Chloranil test (more sensitive for secondary amines) or, preferably, the micro-cleavage method described in Section 2.

Q: Why LiCl? Can I use other salts? A: KSCN (Potassium Thiocyanate) and NaClO4 (Sodium Perchlorate) are alternatives. However, LiCl is generally preferred because Lithium has a very high charge density and coordinates strongly with the carbonyl oxygens of the peptide backbone, effectively "capping" the H-bond acceptors and preventing sheet formation.

References

-

Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link

-

Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research. Link

-

Miranda, L. P., & Alewood, P. F. (2000). Challenges for the chemical synthesis of hydrophobic proteins: Aggregation and solvation.[3] Biopolymers.[4][5][6] Link

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[6][7][8] Nature Protocols. Link

-

CEM Corporation. (n.d.). Microwave Peptide Synthesis: Reaction Conditions.Link

Sources

- 1. cpcscientific.com [cpcscientific.com]

- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 3. blog.mblintl.com [blog.mblintl.com]

- 4. mesalabs.com [mesalabs.com]

- 5. researchgate.net [researchgate.net]

- 6. polypeptide.com [polypeptide.com]

- 7. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

Validation & Comparative

Chiral HPLC separation methods for (R)- and (S)-beta-phenylalanine analogs

An In-Depth Technical Guide to Chiral HPLC Separation of (R)- and (S)-β-Phenylalanine Analogs

For researchers, scientists, and drug development professionals, the stereoselective synthesis and purification of chiral molecules are paramount. β-phenylalanine and its analogs are crucial building blocks in the synthesis of various pharmaceuticals, including antiviral agents, enzyme inhibitors, and peptide-based drugs. The biological activity of these compounds is often enantiomer-specific, meaning the (R)- and (S)-enantiomers can have dramatically different pharmacological and toxicological profiles. Consequently, robust and efficient analytical methods for separating and quantifying these enantiomers are essential for quality control, process optimization, and regulatory compliance.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of (R)- and (S)-β-phenylalanine analogs. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to develop and optimize chiral separations in your own laboratory.

The Foundation of Chiral Recognition in HPLC

Direct chiral separation by HPLC is achieved by employing a Chiral Stationary Phase (CSP). The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, enabling separation. The primary interactions governing this recognition are a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[1][2]

The selection of an appropriate CSP is the most critical step in method development.[3] For β-phenylalanine and its analogs, several classes of CSPs have proven effective. This guide will focus on the most successful and versatile among them:

-

Polysaccharide-Based CSPs

-

Macrocyclic Glycopeptide CSPs

-

Cyclodextrin-Based CSPs

-

Ligand-Exchange CSPs

-

Zwitterionic CSPs

Comparative Analysis of Chiral Stationary Phases

The choice of CSP and mobile phase is not arbitrary. It is a decision guided by the analyte's structure—specifically, the presence of functional groups (amine, carboxylic acid), aromatic rings, and the overall polarity.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used for their broad applicability and high success rates.[4][5] The chiral selectors are typically phenylcarbamate derivatives, which form chiral grooves and cavities where analytes can interact.[2][6]

-

Mechanism of Separation: Chiral recognition is achieved through a combination of hydrogen bonding (with the carbamate groups), π-π interactions (between the analyte's phenyl ring and the phenyl groups of the selector), and steric fit within the polysaccharide's helical structure.[2]

-

Best Suited For: N-derivatized β-phenylalanine analogs (e.g., N-acetyl, N-FMOC, N-CBZ). Derivatization improves solubility in typical normal-phase eluents and can enhance chiral recognition.[7][8]

-

Mobile Phase Modes:

-

Normal Phase (NP): Typically mixtures of alkanes (hexane, heptane) with an alcohol modifier (isopropanol, ethanol). This mode often provides the best selectivity.

-

Polar Organic Mode (PO): Uses polar solvents like acetonitrile or methanol. Immobilized polysaccharide CSPs are robust and compatible with a wider range of solvents than their coated counterparts.[6]

-

Reversed Phase (RP): Mixtures of water/buffer and acetonitrile/methanol. Generally less selective for these compounds on polysaccharide phases compared to NP.

-

-

Expertise & Experience: The choice between coated and immobilized phases is critical. Coated phases (e.g., Chiralcel® OD-H) can be more selective but are incompatible with certain "non-standard" solvents like dichloromethane or THF, which can strip the coating.[4][6] Immobilized phases (e.g., Chiralpak® IA, IB, IC) offer superior solvent flexibility and robustness, making them ideal for method development screening.[6][8]

Macrocyclic Glycopeptide CSPs

These CSPs, such as those based on teicoplanin (CHIROBIOTIC T) or vancomycin, are exceptionally versatile.[9] Their complex structure, featuring peptide backbones, carbohydrate moieties, and ionizable groups, offers multiple sites for chiral interaction.

-

Mechanism of Separation: The "basket-like" structure allows for inclusion complexation, while multiple hydroxyl, carbonyl, and amine groups provide sites for hydrogen bonding, dipole-dipole, and ionic interactions.[7]

-

Best Suited For: Underivatized (free) β-amino acids and their analogs. The presence of both acidic (carboxylic acid) and basic (amine) functionalities in the analyte is ideal for interaction with the zwitterionic nature of the glycopeptide.[7][10]

-

Mobile Phase Modes:

-

Reversed Phase (RP): The most common mode, using acetonitrile or methanol with aqueous buffers (e.g., ammonium acetate, ammonium formate) or additives like trifluoroacetic acid (TFA).

-

Polar Ionic Mode (PIM): Uses methanol with a small amount of acid and base (e.g., acetic acid and triethylamine) to control the ionization of both the analyte and the CSP. This mode is excellent for enhancing selectivity for amphoteric molecules like amino acids.[9]

-

Polar Organic Mode (PO): Pure organic solvents, often providing unique selectivity.

-

-

Trustworthiness: A key feature of these columns is their predictable elution order for amino acids; the D-enantiomer is almost always more strongly retained than the L-enantiomer. This is a direct consequence of the selector's natural function in binding to D-alanyl-D-alanine residues in bacterial cell walls.[7]

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape, with a hydrophobic inner cavity and a hydrophilic exterior. β-cyclodextrin is the most commonly used for HPLC.[1]

-

Mechanism of Separation: The primary mechanism is inclusion complexation, where the phenyl group of the β-phenylalanine analog fits into the hydrophobic cavity. Chiral recognition is mediated by interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin cone.[1][11]

-

Best Suited For: Analogs where the phenyl ring can be effectively included in the cyclodextrin cavity.

-

Mobile Phase Modes:

-

Reversed Phase (RP): Typically used with mobile phases of water/buffer and an organic modifier (methanol, acetonitrile). The concentration of the organic modifier is a critical parameter, affecting the partitioning of the analyte into the cyclodextrin cavity.[12]

-

-

Expertise & Experience: Native β-cyclodextrin CSPs may offer limited success. Derivatized versions (e.g., with sulfated or carbamated groups) often provide enhanced enantioselectivity by introducing additional interaction sites.[11]

Ligand-Exchange CSPs

Ligand-exchange chromatography (LEC) involves a CSP that has a chiral ligand (often an L-amino acid like proline or hydroxyproline) complexed with a metal ion, typically copper(II).[3][13]

-

Mechanism of Separation: The analyte enantiomers form diastereomeric ternary complexes with the chiral selector and the copper ion on the stationary phase. The stability of these complexes differs, leading to separation.[13]

-

Best Suited For: Underivatized α- and β-amino acids. The method requires the analyte to have two functional groups (amine and carboxylate) capable of coordinating with the central copper ion.[3]

-

Mobile Phase Modes:

-

Aqueous: The mobile phase is typically a simple aqueous solution of a copper salt, such as copper sulfate.[3] The pH and copper concentration are key parameters for optimization.

-

-

Expertise & Experience: LEC is a powerful technique but can be less robust than other methods. Column lifetime can be a concern, and the mobile phase is not directly compatible with mass spectrometry (MS) without post-column removal of the metal ions.

Zwitterionic CSPs

These are a newer class of CSPs, often based on cinchona alkaloids, that incorporate both acidic (e.g., sulfonic acid) and basic (e.g., quaternary amine) functionalities.[14]

-

Mechanism of Separation: Chiral recognition is based on a combination of ion-exchange interactions, hydrogen bonding, and steric effects. The zwitterionic nature of the CSP is highly effective for separating zwitterionic analytes like amino acids.

-

Best Suited For: Underivatized amino acids and small peptides.[14]

-

Mobile Phase Modes:

-

Polar Organic Mode (PO): Typically uses methanol as the main solvent, sometimes with a small amount of water and additives like acids (TFA) and bases to control ionization. These phases are highly compatible with LC-MS.[14]

-

-

Trustworthiness: These columns, such as CHIRALPAK® ZWIX(+), often show complementary selectivity and can even reverse the elution order compared to their ZWIX(-) counterparts, which is a powerful tool for confirming enantiomeric purity.[14]

Performance Comparison Summary

The following table summarizes the performance and typical operating conditions for separating β-phenylalanine analogs on different CSPs.

| Chiral Stationary Phase (CSP) Type | Typical Analytes | Common Mobile Phase Mode | Advantages | Disadvantages |

| Polysaccharide-Based | N-derivatized analogs | Normal Phase (NP) | Broad applicability, high success rate, excellent resolution.[4] | Coated phases have solvent limitations; underivatized amino acids can be challenging.[6] |

| Macrocyclic Glycopeptide | Underivatized analogs | Reversed Phase (RP), Polar Ionic (PIM) | Excellent for underivatized amino acids, predictable elution order, MS-compatible.[7] | Can be less effective for non-polar, non-ionic analogs. |

| Cyclodextrin-Based | Analogs with aromatic rings | Reversed Phase (RP) | Good for specific inclusion-based separations.[1] | Selectivity can be limited; may require derivatized cyclodextrins for good resolution.[11] |

| Ligand-Exchange | Underivatized α- and β-amino acids | Aqueous | High selectivity for underivatized amino acids.[13] | Not MS-compatible, potential for column bleed, limited robustness.[3] |

| Zwitterionic | Underivatized analogs, small peptides | Polar Organic (PO) | Excellent for zwitterions, complementary selectivity, MS-compatible.[14] | Newer technology, may have less published application data for specific analogs. |

Visualizing the Method Development Workflow

A systematic approach is crucial for efficient chiral method development.[3][15] The following workflow outlines a logical progression from initial screening to final method optimization.

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocols

Here we provide two detailed protocols that serve as excellent starting points for the separation of a generic N-acetyl-β-phenylalanine and an underivatized β-phenylalanine.

Protocol 1: Normal-Phase Separation of (R/S)-N-acetyl-β-phenylalanine

This protocol leverages the high selectivity of polysaccharide CSPs in normal phase.

-

Rationale: N-acetylation caps the polar amine group, making the analyte more soluble in non-polar mobile phases and enhancing interactions with the carbamate groups on the CSP. An immobilized amylose phase is chosen for its broad selectivity and solvent robustness.

-

Instrumentation and Materials:

-

HPLC System with UV detector

-

Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica), 250 x 4.6 mm

-

Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

-

Sample: Racemic N-acetyl-β-phenylalanine dissolved in mobile phase at 0.5 mg/mL

-

-

Methodology:

-

System Preparation: Equilibrate the Chiralpak® IA column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Instrumental Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

-

Analysis: Inject the sample and record the chromatogram.

-

Optimization: If resolution is insufficient, systematically adjust the percentage of IPA. Decreasing the IPA content will generally increase retention and may improve resolution, while increasing it will shorten analysis time. The TFA additive is crucial for good peak shape by suppressing the ionization of the carboxylic acid.

-

Protocol 2: Reversed-Phase Separation of Underivatized (R/S)-β-phenylalanine

This protocol is designed for the direct separation of the free amino acid using a macrocyclic glycopeptide CSP.

-

Rationale: The zwitterionic nature of underivatized β-phenylalanine makes it ideal for separation on a CHIROBIOTIC T column, which offers multiple interaction modes including ionic, hydrogen bonding, and inclusion. The polar ionic mobile phase ensures that both the analyte and the stationary phase are in the optimal ionization state for chiral recognition.

-

Instrumentation and Materials:

-

HPLC System with UV or MS detector

-

Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin bonded to 5 µm silica), 250 x 4.6 mm

-

Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.05 / 0.01, v/v/v)

-

Sample: Racemic β-phenylalanine dissolved in mobile phase at 0.5 mg/mL

-

-

Methodology:

-

System Preparation: Equilibrate the CHIROBIOTIC® T column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Instrumental Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV at 220 nm

-

-

Analysis: Inject the sample and record the chromatogram.

-

Optimization: The ratio of acetic acid to triethylamine can be subtly adjusted to fine-tune selectivity. For MS detection, volatile buffers like ammonium acetate or ammonium formate (e.g., 10 mM) can be used in a methanol/water mobile phase. The retention behavior on these columns can exhibit a "U-shaped" curve with respect to the organic modifier concentration, meaning that both high and low percentages of organic solvent can yield high retention.[7]

-

Visualizing Chiral Recognition Mechanisms

The interactions responsible for chiral separation are distinct for each class of CSP.

Caption: Key interactions between a β-phenylalanine analog and different CSPs.

Conclusion

The successful chiral separation of (R)- and (S)-β-phenylalanine analogs is a multifactorial challenge that relies on a deep understanding of the interplay between the analyte's structure, the chiral stationary phase, and the mobile phase. Polysaccharide-based and macrocyclic glycopeptide CSPs represent the most versatile and successful platforms for these separations, accommodating both derivatized and underivatized analogs, respectively. By employing a systematic method development strategy, researchers can efficiently establish robust and reliable HPLC methods to ensure the stereochemical purity of these critical pharmaceutical building blocks. This guide serves as a foundational resource, grounded in the principles of chromatographic theory and backed by field-proven insights, to empower scientists in achieving their separation goals.

References

- Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations - PMC. (2019).

- Chiral Separation of Phenylalanine Methyl Esters using UPC2.

- Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and comput

- Adsorptive Interaction of Chiral Amino Acids on β-Cyclodextrin Bonded to Silica Particles. (n.d.). Avens Publishing Group.

- Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. (2002). Journal of Pharmaceutical and Biomedical Analysis.

- Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.).

- Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018). Food Analytical Methods.

- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC. (n.d.).

- Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (2000).

- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies Europe.

- Amino Acid and Peptide Chiral Separ

- Application Note: Chiral Separation of N-acetyl-D/L-phenylalanine Enantiomers by HPLC. (n.d.). BenchChem.

- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).

- Polysaccharide-based CSPs. (n.d.). Chiralpedia.

- Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.

- Comparison of Separation Efficiency of Macrocyclic Glycopeptide-Based Chiral Stationary Phases for the LC Enantioseparation of β-Amino Acids. (2006). Semantic Scholar.

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

- Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2019). Methods in Molecular Biology.

- New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC. (2024).

- How to separate amino acid enantiomers?. (2018).

- Chiral HPLC Separ

- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom

Sources

- 1. Adsorptive Interaction of Chiral Amino Acids on β-Cyclodextrin Bonded to Silica Particles [scirp.org]

- 2. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chiraltech.com [chiraltech.com]

- 15. hplc.today [hplc.today]

Technical Guide: Determination of Enantiomeric Excess (ee) of (R)-3-(p-Methylphenyl)-beta-alanine

Executive Summary

Target Molecule: (R)-3-(p-Methylphenyl)-beta-alanine (CAS: 479064-87-4)

Class:

This guide objectively compares and details the three primary methodologies for determining the enantiomeric excess (ee) of (R)-3-(p-methylphenyl)-beta-alanine. While Direct Chiral HPLC using Zwitterionic phases is the industrial gold standard for throughput and accuracy, Derivatization with Marfey’s Reagent remains a vital alternative for laboratories lacking specialized chiral columns.

Part 1: Strategic Method Selection

The choice of method depends on sample throughput, available instrumentation, and the stage of drug development.

Comparative Analysis of Methods

| Feature | Method A: Direct Chiral HPLC (Zwitterionic) | Method B: Derivatization (Marfey's Reagent) | Method C: 1H-NMR (Chiral Solvating Agents) |

| Primary Mechanism | Double Ion-Pairing (Cinchona Alkaloid) | Diastereomer formation via nucleophilic substitution | Diastereomeric solvation complex |

| Accuracy/Precision | High (<0.1% error) | Moderate to High (Depends on reagent purity) | Moderate (~1-2% error) |

| Sample Prep Time | Low (Dissolve & Inject) | High (1-2 hours reaction time) | Low (Mix in tube) |

| Throughput | High (Automated) | Low (Batch processing required) | Low (Single sample) |

| Cost Per Sample | Low (after column purchase) | Moderate (Reagent cost) | High (Deuterated solvents/CSAs) |

| Limit of Detection | Low (UV/MS compatible) | Very Low (High extinction coeff. of FDAA) | High (mg quantities needed) |

| Best For | QC, Process Development, High Volume | One-off samples, Complex matrices (biologicals) | Quick synthetic checks |

Decision Matrix (DOT Visualization)

Figure 1: Decision tree for selecting the appropriate enantiomeric excess determination method based on lab resources and analytical requirements.

Part 2: Detailed Experimental Protocols

Method A: Direct Chiral HPLC (The Gold Standard)

Recommended Column: Chiralpak ZWIX(+) or ZWIX(-) (Daicel) Alternative: Crownpak CR-I(+) (Daicel)

Why this works:

-

ZWIX Mechanism: Uses a Cinchona alkaloid-derived selector that employs a "Double Ion-Pairing" mechanism. The quinuclidine nitrogen (basic) interacts with the analyte's carboxylic acid, while the carbamate/sulfonic acid group interacts with the analyte's amine. This rigid "lock" provides exceptional separation for

-amino acids like (R)-3-(p-methylphenyl)-beta-alanine. -

Crownpak Mechanism: Uses a crown ether to complex the primary ammonium (

) ion. Excellent for primary amines but requires highly acidic mobile phases (pH 1-2).

Protocol (ZWIX Approach):

-

Mobile Phase Preparation:

-

Mix Methanol (MeOH) and Acetonitrile (MeCN) in a 50:50 ratio.

-

Add 50 mM Formic Acid and 25 mM Diethylamine (DEA). Note: ZWIX requires protic solvents and specific acid/base ratios to maintain the zwitterionic state.

-

-

Sample Preparation:

-

Dissolve 1.0 mg of (R)-3-(p-methylphenyl)-beta-alanine in 1 mL of the mobile phase.

-

Filter through a 0.22 µm PTFE filter.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Temperature: 25°C (Lowering to 10°C can enhance resolution if

). -

Detection: UV at 254 nm (targeting the

-methylphenyl chromophore).

-

-

Data Analysis:

-

Inject the racemate first to establish retention times (

). -

Elution Order: On ZWIX(+), the (S)-enantiomer typically elutes before the (R)-enantiomer for

-amino acids, but this must be validated with a pure standard.

-

Method B: Derivatization with Marfey’s Reagent (The Alternative)

Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA / Marfey's Reagent).[4][5]

Why this works: If you lack a chiral column, you can convert the enantiomers into diastereomers using an optically pure reagent. Diastereomers have different physical properties and can be separated on a standard, inexpensive C18 column.

Protocol:

-

Reaction Setup:

-

Place 50 µL of sample solution (50 mM in water) into a vial.

-

Add 100 µL of 1% (w/v) L-FDAA in acetone.

-

Add 20 µL of 1 M NaHCO

(to ensure basic pH for nucleophilic attack).

-

-

Incubation:

-

Heat at 40°C for 1 hour. The solution will turn yellow/orange.

-

Stop reaction by adding 20 µL of 1 M HCl (neutralize).

-

-

Separation (C18 HPLC):

-

Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 10% B to 60% B over 20 minutes.

-

-

Detection:

-

UV at 340 nm (Specific to the dinitrophenyl group introduced by the reagent).

-

-

Calculation:

-

The L-FDAA-(R)-amine diastereomer will elute at a different time than the L-FDAA-(S)-amine.

-

Part 3: Workflow Visualization

The following diagram illustrates the critical path for the Direct HPLC (ZWIX) method, as it is the preferred industrial standard.

Figure 2: Experimental workflow for Direct Chiral HPLC analysis using Zwitterionic Stationary Phases.

References

-

Chiral Technologies (Daicel). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from

-

Ilisz, I., et al. (2012). "Separation of alpha-, beta- and gamma-amino acids on the zwitterionic chiral stationary phases ZWIX(+) and ZWIX(-)." Journal of Chromatography A.

-

Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[6][7][8][9][10][11][12][13][14][15]

-

Hyun, M. H. (2006). "Liquid chromatographic resolution of beta-amino acids on chiral stationary phases." Journal of Separation Science.

-

Daicel Corporation. Application Note: Separation of free amino acids using Crownpak CR-I.[15]

Sources

- 1. capotchem.com [capotchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (R)-3-(P-METHYLPHENYL)-BETA-ALANINE | 479064-87-4 [amp.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hplc.eu [hplc.eu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chiraltech.com [chiraltech.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Chiral Technologies introduces technology for separating free amino acids [manufacturingchemist.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chiraltech.com [chiraltech.com]

- 13. Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hplc.eu [hplc.eu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.